molecular formula C9H13FN2O B13039744 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13039744
M. Wt: 184.21 g/mol
InChI Key: ZPMSNZGQYOWRLS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ethylenediamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-methoxyphenyl)ethan-1-one: Similar structure but lacks the ethane-1,2-diamine moiety.

    1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but contains an ethan-1-amine group instead of ethane-1,2-diamine.

Uniqueness

1-(2-Fluoro-6-methoxyphenyl)ethane-1,2-diamine is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, along with the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3

InChI Key

ZPMSNZGQYOWRLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)N

Origin of Product

United States

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